molecular formula C7H10N2 B077461 2-Ethyl-6-methylpyrazine CAS No. 13925-03-6

2-Ethyl-6-methylpyrazine

Cat. No. B077461
CAS RN: 13925-03-6
M. Wt: 122.17 g/mol
InChI Key: RAFHQTNQEZECFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Ethyl-6-methylpyrazine synthesis involves catalytic reactions of precursors under specific conditions. A notable method includes the catalytic reaction of ethylene diamine and propylene glycol at 380°C, where alumina-supported copper catalysts with chromium promoter enhance the dehydrogenation process, leading to a significant selectivity of 2-methylpyrazine, a related compound (Jing et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-Ethyl-6-methylpyrazine and related compounds has been extensively analyzed through various techniques, including X-ray crystallography. These studies reveal the crucial role of molecular packing in the unit cell, affecting the compound's reactivity and interactions (Kaftory, 1984).

Chemical Reactions and Properties

2-Ethyl-6-methylpyrazine participates in diverse chemical reactions, demonstrating a range of chemical behaviors based on its structure. Notable reactions include photochemical dimerization and cycloaddition, showcasing its reactivity under different conditions (Kaftory, 1984).

Scientific Research Applications

General Properties

2-Ethyl-6-methylpyrazine is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.1677 . It’s commonly used in the chemical industry .

Application in a Study

One study aimed to separate commercially available 2-ethyl-5(6)-methylpyrazine, which is a mixture of 2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine. The study examined the electroantennogram (EAG) and behavioral responses of S. invicta workers to the mixture and the purified isomers .

Unfortunately, the search results did not provide detailed information about the specific scientific field, the methods of application or experimental procedures, or the results or outcomes obtained from this study .

Food Industry

2-Ethyl-6-methylpyrazine is used as a flavoring agent in the food industry . It has a potato-like odor and a nutty flavor . According to the FEMA (Flavor and Extract Manufacturers Association), it can be used in various food products such as baked goods (3-6 mg/kg), non-alcoholic beverages, gels, puddings (1-3 mg/kg), alcoholic beverages (0.1-1 mg/kg), ice cream (2-3 mg/kg), meat products (1-5 mg/kg), and soft candies (2-5 mg/kg) .

Synthesis of Anti-Tubercular Drug

Although this is not directly related to 2-Ethyl-6-methylpyrazine, its close relative, 2-Methylpyrazine, is used as a key intermediate in the synthesis of pyrazineamide, an anti-tubercular drug .

Flavoring Agent

2-Ethyl-6-methylpyrazine is used as a flavoring agent due to its potato-like odor and nutty flavor . It’s used in various food products such as baked goods, non-alcoholic beverages, gels, puddings, alcoholic beverages, ice cream, meat products, and soft candies .

Brown Sugar Production

2-Ethyl-6-methylpyrazine is found in brown sugar (non-centrifugal cane sugar), which is popular for its pleasant caramel-like aroma and sweetness .

Safety And Hazards

While specific safety and hazard information for 2-Ethyl-6-methylpyrazine is not available in the search results, it’s always important to handle chemical compounds with appropriate safety measures. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The importance of pyrazines for the food industry is expected to grow due to the higher demand for convenience products . The growing awareness of people about the ingredients and the origin of their daily food has strongly influenced the market with labels like “organic” and “natural” . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources .

properties

IUPAC Name

2-ethyl-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFHQTNQEZECFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160977
Record name 2-Ethyl-6-methylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a roasted baked potato odour
Record name 2-Ethyl-6-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

80.00 °C. @ 50.00 mm Hg
Record name 2-Ethyl-6-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-6-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.980
Record name 2-Ethyl-6-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethyl-6-methylpyrazine

CAS RN

13925-03-6
Record name 2-Ethyl-6-methylpyrazine
Source CAS Common Chemistry
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Record name 2-Ethyl-6-methylpyrazine
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Record name 2-Ethyl-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-6-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYL-6-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9BL9OKQ7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Ethyl-6-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
CK Shu - Journal of agricultural and food chemistry, 1999 - ACS Publications
… Therefore, the combination of 2 and 5 or 3 and 4 can generate 2-ethyl-6-methylpyrazine, … -3,6-dimethylpyrazine and 2-ethyl-6-methylpyrazine are the most abundant pyrazines formed …
Number of citations: 88 pubs.acs.org
YY Li, YY Lu, M Lu, HY Wei, L Chen - Molecules, 2018 - mdpi.com
… This study aimed to separate the commercially available 2-ethyl-5(6)-methylpyrazine (EMP), ie, a mixture of 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP), …
Number of citations: 9 www.mdpi.com
S Pickard, I Becker, KH Merz… - Journal of agricultural and …, 2013 - ACS Publications
… 2-Ethyl-6-methylpyrazine (7) and 2-ethyl-5-methylpyrazine (8) were purchased as a 60:40 mixture (both of ≥98% purity) from Sigma-Aldrich. 2-Ethyl-3,6-dimethylpyrazine (11) and 2-…
Number of citations: 37 pubs.acs.org
MY Jung, JY Bock, SO Baik, JH Lee… - Journal of agricultural …, 1999 - ACS Publications
… It is also interesting to note that three pyrazines (tetramethylpyrazine, 2-ethyl-6-methylpyrazine, and 3,5-diethyl-2-methylpyrazine) did not increase with increasing roasting time. …
Number of citations: 62 pubs.acs.org
HI Hwang, TG Hartman, RT Rosen… - Journal of agricultural …, 1994 - ACS Publications
The contribution of a-and 6-amino nitrogen atoms to pyrazineformation in the reaction of labeled lysine with glucose was investigated. The labeled lysine, which contained a 15N …
Number of citations: 102 pubs.acs.org
H Zeng, W Wang, M Ma, G Xu, J Sun… - … Journal of Food …, 2015 - search.ebscohost.com
… 2, 5-Dimethyl-pyrazine, 3-Ethyl-2, 5-dimethyl-pyrazine and 2-Ethyl-6-methylpyrazine were major volatile pyrazine compounds in all three samples. Tetramethyl-pyrazine in C 2 and C 3 …
Number of citations: 2 search.ebscohost.com
L Lojzova, K Riddellova, J Hajslova, J Zrostlikova… - Analytica chimica …, 2009 - Elsevier
… Alkylpyrazines (2-methylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, a mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine, 2,3,5-trimethylpyrazine, 2,3-…
Number of citations: 52 www.sciencedirect.com
TY Kwon, JS Park, MY Jung - Journal of agricultural and food …, 2013 - ACS Publications
A new headspace (HS)–solid phase microextraction (SPME)–gas chromatography–tandem quadrupole mass spectrometry (GC-MS 2 ) was established for the simultaneous …
Number of citations: 31 pubs.acs.org
S Bi, X Xu, D Luo, F Lao, X Pang, Q Shen… - Journal of Agricultural …, 2020 - ACS Publications
… of aroma compounds in raw peas, 3-methylbutanal, benzeneacetaldehyde, 1-pentanol, and benzyl alcohol; all the pyrazines present, 2,6-dimethylpyrazine, 2-ethyl-6-methylpyrazine, 2-…
Number of citations: 59 pubs.acs.org
CJ Mussinan, RA Wilson, I Katz - Journal of agricultural and food …, 1973 - ACS Publications
The odor of pyrazines has been described as character-istically earthy, nutty, and roasted. Their presence in roasted foods is well documented. The earliest reference to pyrazines in …
Number of citations: 75 pubs.acs.org

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